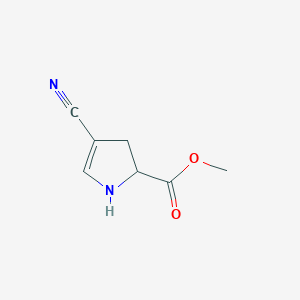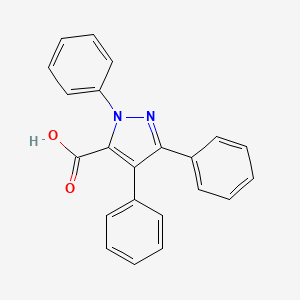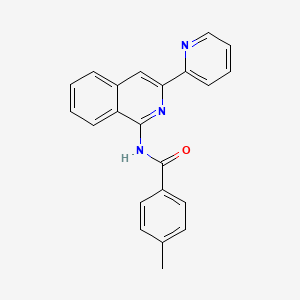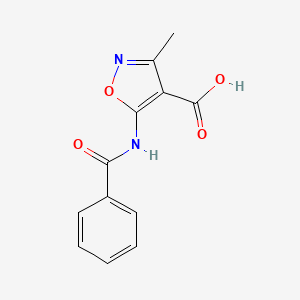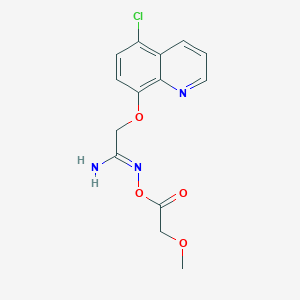
5-Oxopyrrolidin-3-yl (2,6-dichlorophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Oxopyrrolidin-3-yl (2,6-dichlorophenyl)carbamate: is a chemical compound with the following structure:
IUPAC Name: benzyl (R)- (2-oxopyrrolidin-3-yl)carbamate
This compound belongs to the pyrrolidine family, which is a versatile scaffold widely used in medicinal chemistry for developing biologically active molecules . The pyrrolidine ring offers several advantages, including efficient exploration of pharmacophore space, stereogenicity, and three-dimensional coverage due to its non-planarity.
Métodos De Preparación
Synthetic Routes:: The synthesis of 5-Oxopyrrolidin-3-yl (2,6-dichlorophenyl)carbamate involves constructing the pyrrolidine ring from different cyclic or acyclic precursors. Specific reaction conditions and synthetic strategies vary, but the overall goal is to introduce the carbamate group onto the pyrrolidine scaffold.
Industrial Production:: While industrial-scale production methods may not be widely documented for this specific compound, laboratory-scale synthesis typically involves straightforward reactions.
Análisis De Reacciones Químicas
Reactivity:: 5-Oxopyrrolidin-3-yl (2,6-dichlorophenyl)carbamate can undergo various chemical transformations, including oxidation, reduction, and substitution reactions. Common reagents and conditions depend on the specific reaction type.
Major Products:: The major products formed during these reactions include derivatives of the pyrrolidine ring, such as modified carbamates or other functional groups.
Aplicaciones Científicas De Investigación
Chemistry:: Researchers explore the compound’s reactivity, stereochemistry, and synthetic versatility. It serves as a building block for designing novel molecules.
Biology and Medicine:: Studies investigate its potential as a drug candidate. Its lipophilic efficiency, kinase selectivity, and pharmacokinetic properties are crucial factors .
Industry:: Applications may include agrochemicals, pharmaceutical intermediates, or materials science.
Mecanismo De Acción
The exact mechanism by which 5-Oxopyrrolidin-3-yl (2,6-dichlorophenyl)carbamate exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.
Comparación Con Compuestos Similares
Uniqueness:: Highlighting its distinct features compared to similar compounds is essential. Unfortunately, specific analogs are not mentioned in the available literature.
Propiedades
Número CAS |
88015-94-5 |
|---|---|
Fórmula molecular |
C11H10Cl2N2O3 |
Peso molecular |
289.11 g/mol |
Nombre IUPAC |
(5-oxopyrrolidin-3-yl) N-(2,6-dichlorophenyl)carbamate |
InChI |
InChI=1S/C11H10Cl2N2O3/c12-7-2-1-3-8(13)10(7)15-11(17)18-6-4-9(16)14-5-6/h1-3,6H,4-5H2,(H,14,16)(H,15,17) |
Clave InChI |
YTFYMIAKWQKCAQ-UHFFFAOYSA-N |
SMILES canónico |
C1C(CNC1=O)OC(=O)NC2=C(C=CC=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




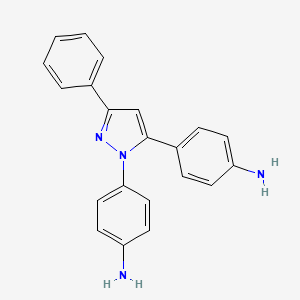
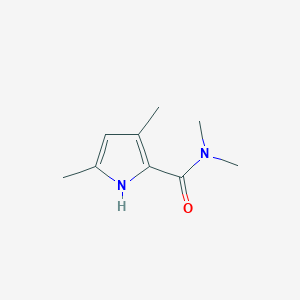
![3-[3-(Trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B12886039.png)
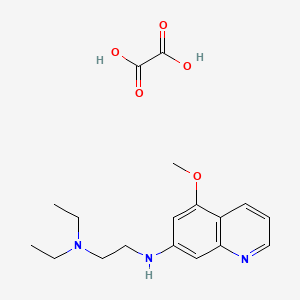
![2-(Difluoromethyl)-7-fluorobenzo[d]oxazole](/img/structure/B12886046.png)
